molecular formula C24H18N4O5 B5200782 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide

4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide

Cat. No. B5200782
M. Wt: 442.4 g/mol
InChI Key: CKIODMSDPVRUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide, also known as DNAN, is a synthetic compound that has been widely used in scientific research. DNAN is a potent inhibitor of DNA polymerase, which makes it an important tool in the study of DNA replication and repair.

Mechanism of Action

4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide inhibits DNA polymerase by binding to the enzyme's active site and preventing the incorporation of nucleotides into the growing DNA strand. This results in the inhibition of DNA replication and repair, which can lead to cell death.
Biochemical and Physiological Effects:
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA replication and repair, induction of apoptosis, and inhibition of cancer cell growth. 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potency as a DNA polymerase inhibitor. This makes it an important tool in the study of DNA replication and repair. However, one limitation of using 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide. One area of research is the development of novel anticancer drugs based on 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide. Another area of research is the study of 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide's anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the potential toxicity of 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide and its effects on human health.

Synthesis Methods

4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dinitro-1-naphthylamine with 4-methylbenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has been used in a wide range of scientific research applications, including the study of DNA replication and repair, cancer biology, and drug development. 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide is a potent inhibitor of DNA polymerase, which makes it an important tool in the study of DNA replication and repair. In cancer biology, 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has also been used in drug development, as it can serve as a lead compound for the development of novel anticancer drugs.

properties

IUPAC Name

4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-15-6-10-18(11-7-15)26-24(29)16-8-12-17(13-9-16)25-23-20-5-3-2-4-19(20)21(27(30)31)14-22(23)28(32)33/h2-14,25H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIODMSDPVRUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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